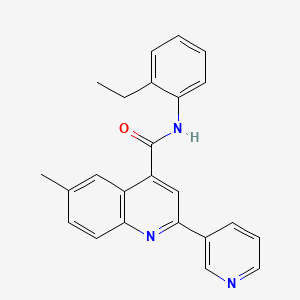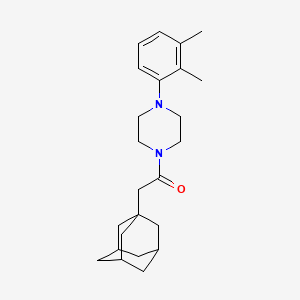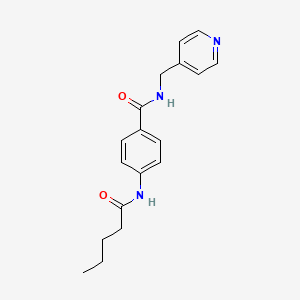
N-(2-ethylphenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
N-(2-ethylphenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide, also known as EMQ, is a synthetic compound with potential applications in scientific research. EMQ is a member of the quinolinecarboxamide family, which has been studied extensively for its diverse biological activities. In
Mécanisme D'action
The mechanism of action of N-(2-ethylphenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide is not fully understood, but it has been proposed to involve multiple pathways. In cancer cells, N-(2-ethylphenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and repair, leading to DNA damage and cell death. In addition, N-(2-ethylphenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis. In neuroscience, N-(2-ethylphenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to activate the Nrf2-ARE pathway, a key antioxidant defense mechanism, and inhibit the NF-κB pathway, a key pro-inflammatory pathway, leading to neuroprotection and anti-inflammatory effects. In infectious diseases, N-(2-ethylphenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to inhibit the replication of viral RNA and protein synthesis, as well as modulate the host immune response.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, N-(2-ethylphenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to induce apoptosis, inhibit cell proliferation and migration, and modulate the expression of various genes involved in cancer progression. In neuroscience, N-(2-ethylphenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to protect against oxidative stress and neuroinflammation, improve cognitive function, and reduce amyloid beta accumulation in the brain. In infectious diseases, N-(2-ethylphenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to inhibit viral replication, reduce viral load, and modulate the host immune response.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethylphenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has several advantages for lab experiments, such as its high potency, selectivity, and stability. N-(2-ethylphenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide can be easily synthesized and purified, and its structure can be modified to improve its pharmacological properties. However, N-(2-ethylphenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide also has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. In addition, N-(2-ethylphenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide can have off-target effects and toxicity at high concentrations, which need to be carefully monitored.
Orientations Futures
N-(2-ethylphenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has great potential for future research in various scientific fields. Some future directions include:
1. Further elucidation of the molecular mechanism of action of N-(2-ethylphenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide, and identification of its key targets and signaling pathways.
2. Development of novel N-(2-ethylphenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide derivatives with improved pharmacological properties, such as solubility, bioavailability, and selectivity.
3. Evaluation of the therapeutic potential of N-(2-ethylphenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide in various diseases, such as cancer, neurodegenerative diseases, and infectious diseases, using in vitro and in vivo models.
4. Investigation of the synergistic effects of N-(2-ethylphenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide with other drugs or therapies, such as chemotherapy, radiotherapy, and immunotherapy.
5. Exploration of the potential applications of N-(2-ethylphenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide in other scientific fields, such as materials science and catalysis.
In conclusion, N-(2-ethylphenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide is a promising compound with diverse biological activities and potential applications in various scientific research fields. Further research is needed to fully understand its mechanism of action, optimize its pharmacological properties, and evaluate its therapeutic potential.
Applications De Recherche Scientifique
N-(2-ethylphenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been studied for its potential applications in various scientific research fields, such as cancer research, neuroscience, and infectious diseases. In cancer research, N-(2-ethylphenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer, by inducing apoptosis and cell cycle arrest. In neuroscience, N-(2-ethylphenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been studied for its neuroprotective effects against oxidative stress and neuroinflammation, as well as its potential as a treatment for Alzheimer's disease. In infectious diseases, N-(2-ethylphenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to have antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Propriétés
IUPAC Name |
N-(2-ethylphenyl)-6-methyl-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-3-17-7-4-5-9-21(17)27-24(28)20-14-23(18-8-6-12-25-15-18)26-22-11-10-16(2)13-19(20)22/h4-15H,3H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWOVGNZRQGNIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(benzylthio)-5-imino-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one](/img/structure/B4538410.png)
![6-{[(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4538411.png)


![2,2,3,3,4,4,4-heptafluoro-N-(3-{N-[(1-methyl-1H-indol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)butanamide](/img/structure/B4538432.png)

![3-[(4-chlorobenzoyl)amino]-N,N-dimethylbenzamide](/img/structure/B4538451.png)
![N-(5-fluoro-2-methylphenyl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4538452.png)
![N-[4-({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B4538458.png)
![2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1-methyl-1H-benzimidazole](/img/structure/B4538465.png)

![4,5-dimethyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4538479.png)
![4-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4538482.png)
![2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B4538484.png)